DMT-Biotin
Overview
Description
1’N-(4,4’-Dimethoxytrityl) Biotin is a chemically modified form of biotin, a vital vitamin (B7) known for its role in cellular metabolism and gene regulation. The modification involves the addition of a 4,4’-dimethoxytrityl (DMT) group, which serves as a protective group during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’N-(4,4’-Dimethoxytrityl) Biotin typically involves the esterification of biotin with 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of 1’N-(4,4’-Dimethoxytrityl) Biotin follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1’N-(4,4’-Dimethoxytrityl) Biotin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its original biotin form.
Substitution: The DMT group can be substituted with other protective groups or functional groups
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Biotin.
Substitution: Various biotin derivatives depending on the substituent
Scientific Research Applications
1’N-(4,4’-Dimethoxytrityl) Biotin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protective group in various chemical reactions.
Biology: Employed in the study of protein-protein and protein-DNA interactions through biotin-streptavidin binding assays.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the production of biotinylated compounds for various industrial processes .
Mechanism of Action
The mechanism of action of 1’N-(4,4’-Dimethoxytrityl) Biotin involves its ability to bind to streptavidin or avidin with high affinity. This binding facilitates the capture and purification of biotinylated molecules. The DMT group protects the biotin molecule during chemical synthesis, ensuring that it only reacts at specific stages .
Comparison with Similar Compounds
- D-Biotin 4,4’-dimethoxytrityl ester
- 1’N-(4,4’-Dimethoxytrityl)-2’N-Benzyl Biotin Benzyl Ester
Comparison: 1’N-(4,4’-Dimethoxytrityl) Biotin is unique due to its specific protective group, which provides stability during synthesis and allows for selective deprotection. This makes it particularly useful in complex synthetic pathways where precise control over reaction steps is required .
Properties
IUPAC Name |
5-[(3aR,6S,6aS)-3-[bis(4-methoxyphenyl)-phenylmethyl]-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O5S/c1-37-24-16-12-22(13-17-24)31(21-8-4-3-5-9-21,23-14-18-25(38-2)19-15-23)33-26-20-39-27(29(26)32-30(33)36)10-6-7-11-28(34)35/h3-5,8-9,12-19,26-27,29H,6-7,10-11,20H2,1-2H3,(H,32,36)(H,34,35)/t26-,27-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWVJZXKPGLZEJ-YCVJPRETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4C5CSC(C5NC4=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)N4[C@H]5CS[C@H]([C@H]5NC4=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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